Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Overview
Description
Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a chemical compound characterized by its unique structure, which includes a benzoxazine ring system and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps, starting with the formation of the benzoxazine ring. One common approach is the reaction of 7-fluoro-2H-1,4-benzoxazine-2-carboxylic acid with tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted benzoxazines or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its fluorine atom can enhance binding affinity and selectivity towards biological targets.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the development of new drugs for various diseases, including cancer and infectious diseases.
Industry: In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but often include interactions with key proteins or receptors.
Comparison with Similar Compounds
7-Fluoro-2H-1,4-benzoxazine-2-carboxylic acid: Lacks the tert-butyl ester group.
Tert-butyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Does not have the fluorine atom at the 7-position.
7-Fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid methyl ester: Contains a methyl ester group instead of tert-butyl.
Uniqueness: Tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate stands out due to its combination of the tert-butyl ester group and the fluorine atom, which can significantly influence its chemical and biological properties.
This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
tert-butyl 7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c1-13(2,3)18-12(16)11-7-15-9-5-4-8(14)6-10(9)17-11/h4-6,11,15H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZOOWSHXBXCPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNC2=C(O1)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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